molecular formula C18H12ClN3O2S B12178773 2-chloro-N-[(2Z)-5-methoxy[1,3]thiazolo[4,5-f]quinolin-2(1H)-ylidene]benzamide

2-chloro-N-[(2Z)-5-methoxy[1,3]thiazolo[4,5-f]quinolin-2(1H)-ylidene]benzamide

Cat. No.: B12178773
M. Wt: 369.8 g/mol
InChI Key: BSWQBIXSWUSYPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-[(2Z)-5-methoxy[1,3]thiazolo[4,5-f]quinolin-2(1H)-ylidene]benzamide is a complex organic compound that belongs to the class of thiazoloquinolines This compound is characterized by the presence of a thiazole ring fused to a quinoline structure, with a methoxy group at the 5-position and a chloro group at the 2-position The benzamide moiety is attached to the quinoline ring through a ylidene linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[(2Z)-5-methoxy[1,3]thiazolo[4,5-f]quinolin-2(1H)-ylidene]benzamide typically involves multi-step reactions starting from commercially available precursors. One common synthetic route involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable thiourea derivative with a halogenated ketone under basic conditions.

    Quinoline Ring Formation: The quinoline ring is then constructed by cyclization of the thiazole intermediate with an appropriate aldehyde or ketone.

    Methoxylation: The methoxy group is introduced at the 5-position of the quinoline ring through a nucleophilic substitution reaction using methanol and a suitable base.

    Chlorination: The chloro group is introduced at the 2-position of the quinoline ring using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.

    Formation of the Ylidene Linkage: The benzamide moiety is attached to the quinoline ring through a condensation reaction with an appropriate benzaldehyde derivative under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, continuous flow reactors may be employed to scale up the production process while maintaining high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[(2Z)-5-methoxy[1,3]thiazolo[4,5-f]quinolin-2(1H)-ylidene]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinoline N-oxides.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced quinoline derivatives.

    Substitution: The chloro group at the 2-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups replacing the chloro group.

Mechanism of Action

The mechanism of action of 2-chloro-N-[(2Z)-5-methoxy[1,3]thiazolo[4,5-f]quinolin-2(1H)-ylidene]benzamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-(2-methoxyphenyl)benzamide: Similar structure but lacks the thiazoloquinoline moiety.

    5-methoxy-2-chloroquinoline: Similar quinoline structure but lacks the benzamide moiety.

    N-(2-chlorophenyl)-5-methoxyquinoline-2-carboxamide: Similar functional groups but different overall structure.

Uniqueness

2-chloro-N-[(2Z)-5-methoxy[1,3]thiazolo[4,5-f]quinolin-2(1H)-ylidene]benzamide is unique due to the presence of the thiazoloquinoline moiety, which imparts distinct electronic and steric properties

Properties

Molecular Formula

C18H12ClN3O2S

Molecular Weight

369.8 g/mol

IUPAC Name

2-chloro-N-(5-methoxy-[1,3]thiazolo[4,5-f]quinolin-2-yl)benzamide

InChI

InChI=1S/C18H12ClN3O2S/c1-24-13-9-14-16(11-6-4-8-20-15(11)13)21-18(25-14)22-17(23)10-5-2-3-7-12(10)19/h2-9H,1H3,(H,21,22,23)

InChI Key

BSWQBIXSWUSYPT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C3=C1N=CC=C3)N=C(S2)NC(=O)C4=CC=CC=C4Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.